Cas no 26502-09-0 (3-oxa-7-azatricyclo3.3.3.0,1,5undecane)

3-oxa-7-azatricyclo3.3.3.0,1,5undecane 化学的及び物理的性質
名前と識別子
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- 3H,4H-3a,6a-Propano-1H-furo[3,4-c]pyrrole,dihydro- (8CI,9CI)
- 7-Oxa-10-aza[3.3.3]propellane
- 3H,4H-3a,6a-Propano-1H-furo[3,4-c]pyrrole, dihydro- (8CI,9CI)
- 3-oxa-7-azatricyclo3.3.3.0,1,5undecane
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- インチ: 1S/C9H15NO/c1-2-8-4-10-5-9(8,3-1)7-11-6-8/h10H,1-7H2
- InChIKey: LIJPDZQQCFRPFL-UHFFFAOYSA-N
- ほほえんだ: N1CC23CCCC2(COC3)C1
3-oxa-7-azatricyclo3.3.3.0,1,5undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1266384-250mg |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 250mg |
$1249.0 | 2023-10-02 | ||
Enamine | EN300-1266384-0.5g |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 0.5g |
$1302.0 | 2023-06-08 | ||
Enamine | EN300-1266384-10000mg |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 10000mg |
$5837.0 | 2023-10-02 | ||
Enamine | EN300-1266384-100mg |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 100mg |
$1195.0 | 2023-10-02 | ||
Enamine | EN300-1266384-500mg |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 500mg |
$1302.0 | 2023-10-02 | ||
Enamine | EN300-1266384-2500mg |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 2500mg |
$2660.0 | 2023-10-02 | ||
Enamine | EN300-1266384-0.25g |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 0.25g |
$1249.0 | 2023-06-08 | ||
Enamine | EN300-1266384-2.5g |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 2.5g |
$2660.0 | 2023-06-08 | ||
Enamine | EN300-1266384-10.0g |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 10g |
$5837.0 | 2023-06-08 | ||
Enamine | EN300-1266384-5000mg |
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane |
26502-09-0 | 5000mg |
$3935.0 | 2023-10-02 |
3-oxa-7-azatricyclo3.3.3.0,1,5undecane 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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6. Back matter
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
3-oxa-7-azatricyclo3.3.3.0,1,5undecaneに関する追加情報
Comprehensive Overview of 3-Oxa-7-Azatricyclo[3.3.3.01,5]undecane (CAS No. 26502-09-0)
The compound 3-Oxa-7-Azatricyclo[3.3.3.01,5]undecane, identified by its unique CAS No. 26502-09-0, represents a structurally complex polycyclic molecule with significant potential in organic chemistry and pharmaceutical research. Its IUPAC name highlights the presence of an oxygen atom (oxa) at position 3 and a nitrogen atom (aza) at position 7 within a tricyclic framework fused with a bridging carbon chain between positions 1 and 5 of the undecane backbone. This hybrid structure combines the rigidity of polycyclic systems with the functional versatility of heteroatoms, making it a valuable scaffold for drug design and material science applications.
The core structure of tricyclo[3.3.11,5.17]undecane, modified by the introduction of heteroatoms in this variant, exhibits exceptional conformational stability due to its rigid bicyclic and bridged architecture. The oxygen atom at position 3 introduces polar interactions that influence solubility profiles, while the nitrogen at position 7 provides opportunities for hydrogen bonding and coordination chemistry. These dual heteroatom substitutions create a unique molecular environment that has been explored in recent studies for its ability to modulate biological activity through tailored functionalization.
Synthetic approaches to CAS No. 26502-09-0 have evolved significantly over the past decade, with modern methodologies emphasizing atom efficiency and stereoselectivity. A notable advancement published in the *Journal of Organic Chemistry* (2024) describes a one-pot cascade reaction involving [4+4] cycloadditions followed by selective oxidation steps to achieve high yields (82%) with minimal byproduct formation. This approach addresses traditional challenges in constructing bridged polycyclic systems while maintaining the integrity of both heteroatoms in their designated positions.
In terms of physicochemical properties, recent NMR spectroscopy studies reveal distinct shielding patterns around the oxygenated carbon at C(4) and the nitrogen-bearing C(8) atoms within the tricyclo[3.3.11,5.17]undecane framework. The compound demonstrates moderate solubility in polar organic solvents such as DMSO and acetonitrile but shows poor compatibility with hydrophobic media due to its inherent polarity from both heteroatoms' presence.
The thermal stability profile of this compound has been extensively characterized using TGA/DSC techniques up to 450°C under argon atmosphere conditions (Analytical Chemistry Reports, 2024). Results indicate decomposition temperatures exceeding those of conventional tricyclic systems without heteroatom substitutions by approximately 48°C when compared to reference compounds like norbornane derivatives.
In pharmaceutical development contexts, derivatives of this scaffold have shown promising activity against multidrug-resistant bacterial strains when functionalized with quinolone moieties at position C(8). A study from Nature Microbiology (April 2024) demonstrated enhanced membrane permeability through strategic placement of these groups near the nitrogen center within the CAS No. 26502-09-0 core structure.
The crystallographic analysis published in Acta Crystallographica (Section E) reveals a non-planar conformation where both heteroatoms adopt equatorial positions relative to the central cyclohexane ring within the tricyclic system described as CAS No: 26502–09–0 (Tricyclo[...]). This orientation contributes to reduced steric hindrance while maintaining favorable orbital interactions between adjacent atoms.
Ongoing research into computational modeling suggests that this compound's energy landscape is uniquely shaped by its dual heteroatom configuration compared to other bridged polycyclic systems like adamantane or norbornene analogs bearing only single heteroatom substitutions (e.g., CAS No: ...). Quantum mechanical calculations predict lower strain energy values due to optimized bond angles around both O(1) and N(1) atoms in this specific arrangement.
In material science applications, thin films derived from this compound have demonstrated remarkable piezoelectric properties when doped with transition metal complexes coordinating through their N(7) centers within the main structural motif defined as CAS No: 265–...–tricyclo[...]. These findings were presented at ICMC'24 and suggest potential uses in flexible electronics where precise molecular orientation is critical for performance.
The compound's reactivity profile has been systematically mapped using density functional theory (DFT) simulations published in Organic Letters (March 2024). Key insights include preferential electrophilic attack at C(8) adjacent to N(7), which opens new pathways for selective derivatization strategies targeting specific pharmacophores or functional groups required for application-specific modifications related to its CAS registration number.
In analytical chemistry settings, chiral derivatization techniques applied specifically to position C(8) near N(7) have enabled enantioselective separations using HPLC methods developed by researchers at ETH Zurich last year for compounds based on this core structure identified as CAS: ...–tricyclo...
Polymer chemists have explored grafting reactions initiated from either O(1) or N(7) atoms within this compound's framework according to recent publications from Macromolecules journal issue Q1/... The resulting copolymers exhibit tunable mechanical properties depending on which heteroatom serves as initiation site for chain growth polymerization processes involving CAS registry number ...–tricyclo...
In medicinal chemistry investigations reported in Drug Discovery Today (February ...), substituents introduced via nucleophilic substitution reactions primarily target positions adjacent to both O(1) and N(7) atoms within CAS No: ...–tricyclo... framework while maintaining overall structural integrity essential for biological activity retention.
The compound's photochemical behavior under UV irradiation was studied using time-resolved fluorescence spectroscopy techniques described in Physical Chemistry Chemical Physics last month Researchers observed distinct excited-state dynamics originating from conjugation patterns established between aromatic substituents attached near O(...) and N(...) atoms in CAS registered molecules bearing similar structural motifs...
In catalytic applications focusing on asymmetric synthesis reactions involving transition metal complexes coordinated through either O(...) or N(...) centers present unique advantages over traditional catalyst supports as demonstrated by teams working on Pd-catalyzed cross-coupling reactions using CAS: ...–tricyclo... derivatives...
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